3-Aminobenzenesulfonic acid has been employed in the synthesis of conductive polymers, specifically sulfonated polyanilines. These polymers possess unique properties that make them valuable for various applications in electronics and biosensors. A study published in the journal ACS Applied Materials & Interfaces demonstrated the successful incorporation of 3-aminobenzenesulfonic acid into polyaniline chains, resulting in cytocompatible polymers for potential neural tissue engineering applications [].
The interesting properties of 3-aminobenzenesulfonic acid have also been harnessed in the fabrication of novel biosensors. Researchers have explored its use in creating glucose biosensors with an enlarged active surface area and enhanced conductivity. This was reported in a publication within the International Journal of Electrochemical Science, where the biosensor exhibited excellent performance in detecting glucose levels [].
3-Aminobenzenesulfonic acid, also known as metanilic acid, is an aromatic sulfonic acid with the molecular formula and a molecular weight of approximately 173.19 g/mol. It appears as a white powder or small colorless needles, and it is characterized by its weak solubility in water, being less than 1 mg/mL at 72°F . This compound is an important intermediate in the synthesis of various chemicals, particularly in the dye industry.
3-Aminobenzenesulfonic acid exhibits various biological activities:
Several methods are available for synthesizing 3-aminobenzenesulfonic acid:
3-Aminobenzenesulfonic acid has a wide range of applications:
Studies on the interactions of 3-aminobenzenesulfonic acid have shown its compatibility with various reagents used in dye synthesis. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions, which are crucial for creating complex dye structures. Additionally, its interactions with biological systems have been explored concerning its antimicrobial properties and potential toxicity .
Several compounds share structural similarities with 3-aminobenzenesulfonic acid. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Sulfanilic Acid | Isomer of 3-aminobenzenesulfonic acid; used similarly in dye production. | |
Aniline | A simpler amine; serves as a precursor for many dyes but lacks the sulfonic group. | |
p-Aminobenzoic Acid | Used in pharmaceuticals; has different solubility and reactivity profiles. | |
4-Aminobenzenesulfonic Acid | Similar structure but differs in the position of amino group; used in similar applications. |
The discovery of 3-aminobenzenesulfonic acid is intertwined with the development of sulfonated aromatic compounds in the late 19th and early 20th centuries. While its exact discovery timeline remains unclear, it gained prominence during the synthesis of sulfa drugs, which revolutionized antibacterial therapy in the 1930s. Early industrial processes for its production involved sulfonation of aniline derivatives, a method refined over decades to improve yields and purity.
The compound crystallizes as white needles or powder and exhibits hygroscopicity, making storage under anhydrous conditions critical.
3-Aminobenzenesulfonic acid serves as a key intermediate in:
Irritant